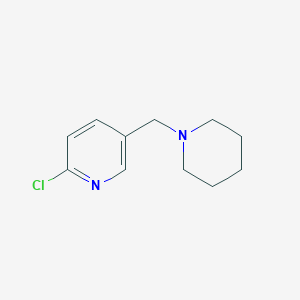
N-(4-甲氧基苯基)-2-甲基丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-acrylamide moiety
科学研究应用
N-(4-Methoxy-phenyl)-2-methyl-acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
作用机制
Target of Action
N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, has been identified as a potential inhibitor of EGFR and VEGFR-2 . These proteins are key targets in the treatment of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
The compound interacts with its targets, EGFR and VEGFR-2, through a process that involves molecular docking . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation of the complex .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects the biochemical pathways associated with TNBC progression
Pharmacokinetics
The pharmacokinetic properties of N-(4-Methoxy-phenyl)-2-methyl-acrylamide were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
The compound has shown strong electronic characteristics and varying levels of affinity for the target proteins . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxyaniline with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
4-Methoxyaniline+2-Methylacryloyl chloride→N-(4-Methoxy-phenyl)-2-methyl-acrylamide
Industrial Production Methods: On an industrial scale, the production of N-(4-Methoxy-phenyl)-2-methyl-acrylamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: N-(4-Methoxy-phenyl)-2-methyl-acrylamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
相似化合物的比较
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)propionamide
- N-(4-Methoxyphenyl)butyramide
Comparison: N-(4-Methoxy-phenyl)-2-methyl-acrylamide is unique due to the presence of the 2-methyl-acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGQTZHFWTGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363083 |
Source


|
| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7274-71-7 |
Source


|
| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
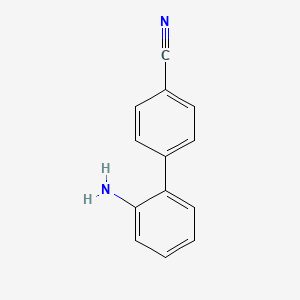
![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
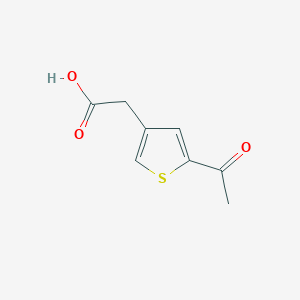


![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)
![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)
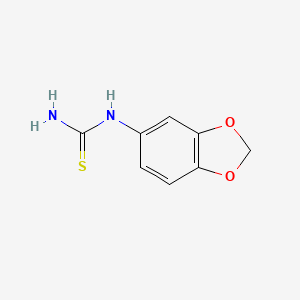
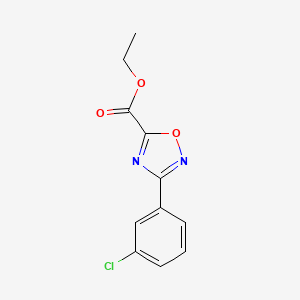
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)


